7-Methoxy-2-methylquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
7-methoxy-2-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-5-10(12(14)15)9-4-3-8(16-2)6-11(9)13-7/h3-6H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTXZKFXJBYRGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444737 | |
| Record name | 7-METHOXY-2-METHYLQUINOLINE-4-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189815-81-4 | |
| Record name | 7-METHOXY-2-METHYLQUINOLINE-4-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-2-methylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate aniline derivatives followed by functional group modifications. For instance, the condensation of 2-methyl-3-nitrobenzoic acid with methoxyacetaldehyde under acidic conditions can yield the desired quinoline derivative after reduction and cyclization steps .
Industrial Production Methods: Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as microwave-assisted synthesis and the use of green solvents like ethanol have been explored to enhance the efficiency of the synthetic process .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce aminoquinoline derivatives .
Scientific Research Applications
Antibacterial Properties
Research indicates that quinoline derivatives, including 7-Methoxy-2-methylquinoline-4-carboxylic acid, exhibit notable antibacterial activity. These compounds have been studied for their effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics. The mechanism of action typically involves interference with bacterial cellular functions, although the specific pathways remain an area of ongoing investigation.
Inhibition of Cellular Respiration
Another significant application of this compound is its role as an inhibitor of cellular respiration. This property has implications for cancer therapy, as inhibiting the metabolic pathways of cancer cells can lead to reduced growth and proliferation. The compound's ability to disrupt mitochondrial functions is particularly noteworthy in this context.
Key Intermediate in Drug Synthesis
This compound serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its structural framework allows for modifications that can enhance pharmacological properties, making it a valuable scaffold in drug design. For instance, it has been utilized in synthesizing immunomodulators aimed at treating autoimmune diseases by modulating immune responses through specific biochemical pathways .
Fibroblast Activation Protein Inhibitors
The compound is also being explored as a framework for developing selective inhibitors of fibroblast activation protein (FAP). FAP inhibitors have potential applications in cancer diagnosis and treatment, particularly in targeting tumor microenvironments. The specificity and efficacy of these inhibitors are enhanced by incorporating the this compound structure into their design .
Study on Antioxidant Properties
A recent study investigated the antioxidant properties of related quinoline derivatives and their ability to scavenge free radicals, which is crucial for developing neuroprotective agents. While specific data on this compound was not highlighted, the findings suggest that similar compounds could offer protective effects against oxidative stress-related conditions .
Clinical Implications in Malaria Treatment
While not directly related to this compound, research into quinoline derivatives has significant implications for malaria treatment. Compounds like tafenoquine have shown promise against latent malaria stages, indicating that derivatives with similar structures may contribute to advancements in malaria therapeutics .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 7-methoxy-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific derivative and its intended use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
6-Methoxy-2-arylquinoline-4-carboxylic Acid Derivatives
- Structure : Methoxy group at position 6, aryl group at position 2 (e.g., phenyl, substituted phenyl) .
- Key Differences: The 6-methoxy substitution (vs.
- Synthesis : Prepared via Doebner reaction using benzaldehyde, pyruvic acid, and p-anisidine, followed by esterification .
- Biological Activity : Demonstrated potent P-glycoprotein inhibition (IC₅₀ values in µM range), suggesting utility in overcoming multidrug resistance .
2-(4-Methylphenyl)quinoline-4-carboxylic Acid
- Key Differences: Aromatic vs. aliphatic substituent at position 2 increases hydrophobicity and may enhance membrane permeability. Crystal structure Monoclinic system (a = 4.1001 Å, b = 15.3464 Å, c = 20.3037 Å) .
- Applications : Used in synthesizing pharmacologically active compounds, including kinase inhibitors .
8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic Acid
Functional Group Modifications
2-Methoxy-quinoline-4-carboxylic Acid
- Structure : Methoxy group at position 2 (instead of methyl) and carboxylic acid at position 4 .
- Key Differences: Methoxy at position 2 (vs. Molecular formula: C₁₁H₉NO₃ (MW: 203.19 g/mol) .
7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carboxylic Acid
Physicochemical Comparison
Biological Activity
7-Methoxy-2-methylquinoline-4-carboxylic acid (MMQCA) is a heterocyclic compound belonging to the quinoline family, characterized by its methoxy and carboxylic acid functional groups. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antitubercular, and potential anticancer properties. This article explores the biological activities of MMQCA, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C12H11NO3
- IUPAC Name : this compound
- Structure : The presence of a methoxy group at position 7 and a carboxylic acid at position 4 distinguishes MMQCA from other quinoline derivatives.
The biological activity of MMQCA is primarily attributed to its ability to interact with various molecular targets. Its mechanism includes:
- Enzyme Inhibition : MMQCA acts as an inhibitor for several enzymes, including those involved in bacterial metabolism and DNA replication.
- Receptor Modulation : The compound may modulate the activity of specific receptors, impacting various biological pathways.
Antimicrobial Activity
MMQCA exhibits significant antimicrobial properties against a range of pathogens. A study reported its effectiveness against Pseudomonas aeruginosa and other Gram-negative bacteria, highlighting its potential as an antibacterial agent .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 16 µg/mL |
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 8 µg/mL |
Antitubercular Activity
Recent research has highlighted MMQCA's potential as an antitubercular agent. In vitro studies demonstrated that MMQCA derivatives showed promising activity against Mycobacterium tuberculosis (Mtb), with some derivatives achieving MIC values below 1 µM .
| Compound | MIC (µg/mL) | Activity Level |
|---|---|---|
| MMQCA | <1 | High |
| Derivative 7m | <1 | High |
| Derivative 7i | >16 | Moderate |
Anticancer Activity
MMQCA has also been evaluated for its anticancer properties. In vitro assays against various cancer cell lines indicated that it possesses selective cytotoxicity. For instance, it showed significant inhibitory effects on lung cancer (H460) and colon cancer (HT-29) cell lines.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| H460 | 5.2 |
| HT-29 | 10.3 |
| MKN-45 | 8.5 |
Case Studies
- Study on Antitubercular Activity : A study focused on modifying the structure of quinoline derivatives to enhance their anti-Mtb activity found that certain substitutions at the C-6 position significantly increased efficacy . Specifically, compounds with butyl substitutions demonstrated superior activity compared to ethyl or methyl groups.
- Evaluation of Anticancer Potential : Research conducted on a series of MMQCA derivatives indicated that modifications in the quinoline scaffold could lead to improved selectivity towards cancer cells while reducing toxicity to normal cells .
Q & A
Basic Research Questions
Q. What synthetic routes are available for 7-Methoxy-2-methylquinoline-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via the Pfitzinger reaction, which involves condensation of isatin derivatives with ketones in alkaline media . For example, using m-anisidine (4g), 2-methoxybenzaldehyde (5g), and pyruvic acid (8g) in boiling water yields the product almost immediately (yield: ~75%) . Optimization includes adjusting reaction time (e.g., reflux for 3 hours in ethanol for higher purity) and catalyst selection (e.g., sodium acetate for improved cyclization). Reaction monitoring via TLC or HPLC ensures intermediate control .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : Confirm substitution patterns (e.g., methoxy group at C7, methyl at C2) .
- HPLC : Assess purity (>95% recommended for biological assays) .
- Mass Spectrometry : Verify molecular weight (e.g., 219.19 g/mol for C₁₁H₉NO₄) .
- X-ray Crystallography : Resolve crystal structure (e.g., bond angles and torsion analysis) .
Q. What are the primary biological applications of this compound in pharmacological research?
- Methodological Answer : The compound’s quinoline scaffold is studied for:
- Antimicrobial Activity : Inhibition of bacterial DNA gyrase and topoisomerase IV via binding to the enzyme-DNA complex .
- Anticancer Potential : Kinase inhibition assays (e.g., tyrosine kinase) using cell viability protocols (MTT assay) .
- Lead Optimization : Structural derivatization (e.g., halogenation at C6/C8) to enhance bioavailability .
Advanced Research Questions
Q. How can computational modeling aid in understanding the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., DNA gyrase; PDB ID: 1KZN). Focus on hydrogen bonding with methoxy and carboxyl groups .
- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups at C2) with activity using regression models .
Q. What strategies resolve contradictions in reported synthetic yields or biological activity data?
- Methodological Answer :
- Reproducibility Checks : Replicate protocols with strict control of variables (e.g., anhydrous solvents, inert atmosphere) .
- Meta-Analysis : Compare data across studies (e.g., Pfitzinger vs. Skraup synthesis yields) to identify outliers .
- Biological Assay Standardization : Use reference compounds (e.g., ciprofloxacin for antimicrobial tests) to calibrate activity measurements .
Q. How do reaction mechanisms differ between classical and transition-metal-catalyzed syntheses of quinoline derivatives?
- Methodological Answer :
- Classical Routes (e.g., Pfitzinger) : Proceed via keto-enol tautomerization and cyclization under basic conditions .
- Metal-Catalyzed Methods : Palladium-mediated cross-coupling (e.g., Suzuki reaction) introduces aryl groups at specific positions. Monitor intermediates via LC-MS .
Stability and Reactivity
Q. What factors influence the stability of this compound under storage or experimental conditions?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at 2–8°C to prevent photodegradation .
- pH Effects : The carboxylic acid group may protonate/deprotonate in aqueous media (pH 3–7); use buffered solutions for biological assays .
- Thermal Stability : Decomposition above 250°C; avoid prolonged heating during synthesis .
Experimental Design Considerations
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer :
- Scaffold Modification : Introduce substituents (e.g., halogens, alkyl chains) at C2, C4, or C7 .
- Bioisosteric Replacement : Replace the methoxy group with trifluoromethyl or ethoxy to assess steric/electronic effects .
- In Vivo Testing : Use rodent models to evaluate pharmacokinetics (e.g., oral bioavailability via LC-MS plasma analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
